molecular formula C18H15NO3 B14527522 1-(4-Methylphenyl)-5-(4-nitrophenyl)penta-1,4-dien-3-one CAS No. 62643-57-6

1-(4-Methylphenyl)-5-(4-nitrophenyl)penta-1,4-dien-3-one

Cat. No.: B14527522
CAS No.: 62643-57-6
M. Wt: 293.3 g/mol
InChI Key: WDQCIBAMUPCEEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methylphenyl)-5-(4-nitrophenyl)penta-1,4-dien-3-one is an organic compound that features both a methylphenyl and a nitrophenyl group attached to a penta-1,4-dien-3-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylphenyl)-5-(4-nitrophenyl)penta-1,4-dien-3-one can be achieved through a series of organic reactions. One common method involves the aldol condensation of 4-methylbenzaldehyde and 4-nitrobenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylphenyl)-5-(4-nitrophenyl)penta-1,4-dien-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1-(4-Methylphenyl)-5-(4-aminophenyl)penta-1,4-dien-3-one.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its derivatives could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: The compound can be utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-5-(4-nitrophenyl)penta-1,4-dien-3-one depends on its specific interactions with molecular targets. For example, if the compound exhibits biological activity, it may interact with enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events. The exact pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylphenyl)-5-phenylpenta-1,4-dien-3-one: Lacks the nitro group, which may result in different chemical and biological properties.

    1-(4-Nitrophenyl)-5-phenylpenta-1,4-dien-3-one: Lacks the methyl group, which can influence its reactivity and applications.

Properties

CAS No.

62643-57-6

Molecular Formula

C18H15NO3

Molecular Weight

293.3 g/mol

IUPAC Name

1-(4-methylphenyl)-5-(4-nitrophenyl)penta-1,4-dien-3-one

InChI

InChI=1S/C18H15NO3/c1-14-2-4-15(5-3-14)8-12-18(20)13-9-16-6-10-17(11-7-16)19(21)22/h2-13H,1H3

InChI Key

WDQCIBAMUPCEEB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.